N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide
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Overview
Description
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the thiophene groups. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired ethanediamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its applications and properties.
Other thiophene derivatives: These compounds have similar thiophene moieties but may differ in their overall structure and reactivity.
Uniqueness
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to its combination of benzodioxole and thiophene groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(16-2-1-7-28-16)17-6-4-13(29-17)10-22-20(25)19(24)21-9-12-3-5-14-15(8-12)27-11-26-14/h1-8,18,23H,9-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDBKDPAZFVVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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